molecular formula C11H12Cl2N2O B5602795 N-(3,4-dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine

N-(3,4-dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B5602795
M. Wt: 259.13 g/mol
InChI Key: CPYSRDAMRCQSGL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine is a useful research compound. Its molecular formula is C11H12Cl2N2O and its molecular weight is 259.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.0326684 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

One application involves the exploration of novel synthesis pathways and the creation of derivatives with potential antimicrobial, antifungal, and anticancer properties. For instance, derivatives of 1,2,4-triazol-3-one have been synthesized for in vitro anticancer evaluation against various cancer cell lines, showing promising activity in some cases (Kattimani et al., 2013). Similarly, compounds with potential antifungal activity have been developed, showing efficacy against plant pathogenic fungi (Arnoldi et al., 2007).

Material Science Applications

In materials science, the compound has been used as a precursor or component in the synthesis of polymeric materials with specific properties. For example, hyperbranched aromatic polyimides with potential for use in advanced materials applications were synthesized using related compounds as monomers, highlighting the versatility of these chemicals in creating high-performance polymers with desirable thermal and solubility properties (Yamanaka et al., 2000).

Photophysical and Electrochemical Studies

The compound and its derivatives have been studied for their photophysical and electrochemical properties, contributing to fields like organic electronics and photonics. Research into novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones revealed insights into their nonlinear optical properties and potential applications in optical limiting devices (Murthy et al., 2013).

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures to prevent exposure and potential harm. The specific safety and hazards would depend on the compound’s reactivity, toxicity, and other properties .

Future Directions

The future research directions could involve studying the compound’s potential applications, optimizing its synthesis, investigating its mechanism of action, and assessing its safety profile .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4,4-dimethyl-5H-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c1-11(2)6-16-10(15-11)14-7-3-4-8(12)9(13)5-7/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYSRDAMRCQSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.